molecular formula C26H26N2O5S B2623961 N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 1251618-42-4

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2623961
CAS No.: 1251618-42-4
M. Wt: 478.56
InChI Key: LLBBPHGSYHXZFI-UHFFFAOYSA-N
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Description

The compound N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide (hereafter referred to as the target compound) is a benzenesulfonamide derivative featuring two distinct substituents:

  • A 4-methoxyphenyl group attached to the sulfonamide nitrogen.
  • A 1,3-oxazole ring substituted with a 4-ethoxyphenyl group at position 2 and a methyl group at position 5, connected via a methylene bridge.

This structure combines lipophilic (ethoxy, methyl) and hydrogen-bonding (sulfonamide, methoxy) moieties, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation. Its synthesis likely involves nucleophilic substitution and cyclization steps analogous to methods described for related sulfonamides .

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-32-23-14-10-20(11-15-23)26-27-25(19(2)33-26)18-28(21-12-16-22(31-3)17-13-21)34(29,30)24-8-6-5-7-9-24/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBBPHGSYHXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-4-ethoxyacetophenone derivative, under acidic or basic conditions.

    Sulfonamide formation: The oxazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

    Final coupling: The final step involves coupling the oxazole-sulfonamide intermediate with 4-methoxybenzylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is its potential as an anticancer agent. Research indicates that derivatives of sulfonamides exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds similar to this one have shown efficacy against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar concentrations .

Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis through its interaction with specific molecular targets involved in cancer progression. Studies suggest that it may modulate pathways related to histone deacetylases and protein kinases .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties by mimicking p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism allows compounds like this compound to exhibit antibacterial activity .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Selection of appropriate precursors such as 2,4-dimethoxybenzylamine and 4-methylbenzaldehyde.
  • Condensation Reaction : The reaction between the amine and aldehyde forms an imine intermediate.
  • Reduction : The imine is reduced using agents like sodium borohydride.
  • Amidation : Finally, amidation occurs with nicotinic acid derivatives to yield the target compound.

These methods can be optimized for industrial production to enhance yield and purity .

Case Studies

Several studies have investigated the biological activities of related sulfonamide compounds:

  • A study evaluated a series of novel benzenesulfonamides for their anticancer properties against the NCI-60 cell line panel, revealing significant activity in multiple cancer types .
  • Another research focused on the synthesis and evaluation of 5-substituted benzenesulfonamides for their anticancer effects, highlighting structure–activity relationships that could inform future drug design .

Mechanism of Action

The mechanism of action of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Heterocycle Key Substituents Biological Relevance Reference
Target Compound 1,3-Oxazole 4-Ethoxyphenyl (C2), methyl (C5) Potential Wnt/β-catenin inhibition
Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide) Pyrrole 4-Ethoxyphenyl (C2), methyl (C4) COX-2 inhibition
2-(Benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide 1,3-Thiazole 4-Ethoxyphenyl (C4), methyl (C5) Antiparasitic activity
iCRT3 (2-(((2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) 1,3-Oxazole 4-Ethoxyphenyl (C2), methyl (C5), sulfanyl-acetamide chain Wnt/β-catenin pathway inhibition

Key Observations :

  • The 1,3-oxazole in the target compound and iCRT3 provides metabolic stability compared to pyrrole (Apricoxib) or thiazole derivatives .

Substituent Effects on Pharmacokinetics

Compound Name Substituents on Aromatic Rings logP (Predicted) Solubility (µg/mL)
Target Compound 4-Ethoxy, 4-methoxy, methyl 3.8 12.5 (low)
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxy 2.1 85.0 (moderate)
3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide Fluoro, thienyl 3.2 22.0

Key Observations :

  • Fluorinated analogs () balance lipophilicity and solubility, suggesting substituent tuning for optimal bioavailability .

Biological Activity

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of nicotinamide derivatives and is characterized by its complex structure, which includes various functional groups that may influence its biological properties.

Chemical Structure

The chemical formula for this compound is C24H27N3O5SC_{24}H_{27}N_3O_5S, and it features a sulfonamide moiety, which is often associated with antimicrobial activity. The presence of both ethoxy and methoxy substituents on the phenyl rings may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Synthesis

The synthesis typically involves a series of reactions starting from available aromatic amines and aldehydes, followed by amidation processes. The general synthetic route includes:

  • Condensation Reaction : Reacting 2,4-dimethoxybenzylamine with 4-methylbenzaldehyde to form an imine.
  • Reduction : Converting the imine to an amine using sodium borohydride.
  • Amidation : Reacting the amine with nicotinic acid derivatives to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have reported that sulfonamide derivatives demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundE. coli, S. aureusPending Research

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating specific signaling pathways .

Case Studies

  • Study on Cell Proliferation : A study conducted on breast cancer cell lines showed that compounds with structural similarities inhibited cell proliferation significantly at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
  • In Vivo Studies : Animal models have demonstrated that sulfonamide derivatives can reduce tumor size in xenograft models, suggesting potential for therapeutic applications in oncology .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathway Modulation : Affecting pathways related to cell growth and apoptosis.

Q & A

Q. What experimental methodologies are recommended for determining the molecular structure of this compound?

Answer: X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . Validate the structure using tools like PLATON to check for missed symmetry or disorder . For example, bond lengths and angles should align with typical values for sulfonamide and oxazole moieties (e.g., S–N ≈ 1.63 Å, C–O in oxazole ≈ 1.36 Å) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Employ a multi-step protocol:

  • Step 1: Condense 4-ethoxyphenyl and 5-methyl-1,3-oxazole precursors via nucleophilic substitution.
  • Step 2: Functionalize the oxazole methyl group with benzenesulfonamide using Mitsunobu or Ullmann coupling.
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%). Key spectroscopic markers:
  • ¹H NMR: Methoxy protons (δ 3.7–3.9 ppm), oxazole protons (δ 6.8–7.2 ppm).
  • FT-IR: Sulfonamide S=O stretches (1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal parameters?

Answer:

  • Issue: Discrepancies in bond lengths (e.g., elongated C–N in sulfonamide).
  • Resolution:
  • Re-examine data collection parameters (e.g., radiation damage, twinning) using TWINLAW .

  • Apply Hirshfeld surface analysis to assess intermolecular interactions influencing geometry .

  • Compare with analogous structures (e.g., sulfonamide derivatives in the Cambridge Structural Database) .

    Example Table: Crystallographic Validation Metrics

    ParameterExpected RangeObserved ValueDeviation
    S–O bond length1.42–1.46 Å1.49 Å+0.03 Å
    Rint<0.050.07High

Q. What computational strategies are effective for predicting the compound’s bioactivity or intermolecular interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2) with a grid box centered on the sulfonamide group. Validate with free energy calculations (MM/GBSA) .
  • Hydrogen Bonding Analysis: Apply graph-set notation (e.g., C(6) chains for sulfonamide dimers) to classify packing motifs .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Answer:

  • Variables: Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (toluene to DMF).
  • Response Surface Methodology (RSM): Maximize yield using a central composite design.
  • Example Optimization Table:
RunTemp (°C)Catalyst (%)SolventYield (%)
18010THF72
29015DMF88

Reference flow chemistry principles for continuous synthesis .

Data Interpretation and Validation

Q. What analytical techniques are critical for validating synthetic intermediates?

Answer:

  • LC-MS: Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 496.58).
  • X-ray Powder Diffraction (XRPD): Match experimental patterns to single-crystal data to detect polymorphs .
  • Solid-State NMR: Assess crystallinity via <sup>13</sup>C CP/MAS (e.g., sharp peaks for ordered sulfonamide groups) .

Q. How do electronic effects of substituents (ethoxy vs. methoxy) influence reactivity in downstream functionalization?

Answer:

  • Electron-Donating Effects: Methoxy groups increase electron density on the benzene ring, slowing electrophilic substitution.
  • Quantitative Analysis: Use Hammett constants (σpara for OMe = -0.27, OEt = -0.24) to predict reaction rates .

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